molecular formula C18H19N3 B1311500 4-(4-Benzylpiperazin-1-yl)benzonitrile CAS No. 90905-00-3

4-(4-Benzylpiperazin-1-yl)benzonitrile

Cat. No. B1311500
CAS RN: 90905-00-3
M. Wt: 277.4 g/mol
InChI Key: QJJKANMUMBXTQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “4-(4-Benzylpiperazin-1-yl)benzonitrile” is characterized by a benzylpiperazine group attached to a benzonitrile group. The exact mass of the molecule is 277.15800 .

Scientific Research Applications

Antiviral Potential

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a compound related to 4-(4-Benzylpiperazin-1-yl)benzonitrile, has been identified as a modest Hepatitis C Virus (HCV) inhibitor. Chemical optimization led to the development of compounds with significantly increased antiviral activity against HCV. For instance, L0909, a derivative, showcased potent inhibition of HCV replication by acting on the HCV entry stage, demonstrating long-lasting effects, oral availability, and low toxicity in vivo, making it a promising candidate for HCV therapy (Jiang et al., 2020).

Antimycobacterial Activity

The synthesis of benzonitrile/nicotinonitrile based s-triazines, achieved through efficient palladium-catalyzed C-C Suzuki coupling, has led to compounds with profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of such compounds, derived from 4-(4-Benzylpiperazin-1-yl)benzonitrile, as starting points for developing new treatments against M. tuberculosis H37Rv (Patel, Chikhalia, & Kumari, 2014).

Enzyme Inhibition

A series of compounds, including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones, have been tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Certain derivatives exhibited potent inhibitory activity, with one showing an IC50 value of 0.54 nM on MAGL, highlighting the potential of 4-(4-Benzylpiperazin-1-yl)benzonitrile derivatives in developing selective inhibitors for these enzymes (Morera et al., 2012).

Analgesic and Anti-inflammatory Activities

Research on the derivatives of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ones has indicated their potential for anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. These findings underscore the versatility of 4-(4-Benzylpiperazin-1-yl)benzonitrile as a precursor for developing compounds with significant pharmacological properties (Gevorgyan et al., 2017).

Antibacterial and Antifungal Activities

Compounds synthesized from 4-(4-Benzylpiperazin-1-yl)benzonitrile have shown significant antibacterial and antifungal activities. The structures of these compounds, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, along with their antimicrobial efficacy, provide a foundation for further exploration in the development of new antimicrobial agents (Mandala et al., 2013).

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJKANMUMBXTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429034
Record name 4-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)benzonitrile

CAS RN

90905-00-3
Record name 4-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzonitrile (3.0 g, 25 mmol) in N,N-dimethylformamide (15 mL) were added 1-benzylpiperazine (4.3 mL, 25 mmol) and potassium carbonate (3.4 g, 25 mmol). The reaction mixture was stirred at 120° C. for 13 h. The solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate (100 mL) and water (15 mL). The aqueous phase was extracted with ethyl acetate (30 mL) and the combined organic phases were washed twice with brine (10 mL) and dried (MgSO4). Evaporation of the solvent gave 7.6 g of crude product. Purification of the residue on a silica gel column using ethyl acetate/methylene chloride (1:9) as the eluent afforded 4.0 g (59% yield) of the title compound as a white solid: mp 104-105° C.; EIMS (70 eV) m/z (relative intensity) 277 (20, M+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
59%

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